molecular formula C16H20N2O2 B3068516 (1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane CAS No. 58520-03-9

(1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane

Cat. No. B3068516
CAS RN: 58520-03-9
M. Wt: 272.34 g/mol
InChI Key: ZWMPRHYHRAUVGY-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of ethylenediamine, which is a type of organic compound called a diamine because it contains two amine groups. The “4’-Methoxyphenyl” part suggests that it has phenyl rings (a component of the benzene molecule) with a methoxy group (-O-CH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the phenyl rings and the ethylenediamine backbone. The “1S,2S” notation indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image .

Scientific Research Applications

  • AR-15512 (formerly known as AVX-012 and WS-12)

    • Scientific Field : Biomedicine .
    • Application Summary : AR-15512 is a TRPM8 receptor agonist currently in phase 2b clinical trials for the treatment of dry eye . This bioactive compound with menthol-like cooling activity has three stereogenic centers .
    • Methods of Application : The route of synthesis of AR-15512 has been reported, revealing that epimerization processes at the C-1 can occur at specific stages of the synthesis .
    • Results or Outcomes : The final structure and absolute configuration, (1R,2S,5R), have been previously solved by cryo-electron microscopy .
  • ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol (quinine)-tetraphenylborate complex

    • Scientific Field : Organic Chemistry .
    • Application Summary : This complex was synthesized by reacting sodium tetraphenyl borate with quinine in deionized water at room temperature through an ion-pair reaction .
    • Methods of Application : The solid complex was characterized by several physicochemical methods .
    • Results or Outcomes : The formation of ion-pair complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .
  • (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512

    • Scientific Field : Biomedicine .
    • Application Summary : The (1S,2S,5R)-diastereomer and the enantiomer of AR-15512 were synthesized and fully characterized . This was done to confirm that the desired configuration of AR-15512 does not change throughout the process and to discard the presence of the enantiomer in the final product due to possible contamination of the initial starting material .
    • Methods of Application : The absolute configuration of the (1S,2S,5R)-diastereomer was determined by X-ray crystallographic analysis, and new HPLC methods were designed and developed for the identification of the two stereoisomers and their comparison with the clinical candidate AR-15512 .
    • Results or Outcomes : The results confirmed the stability of the desired configuration of AR-15512 throughout the synthesis process .
  • ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex

    • Scientific Field : Organic Chemistry .
    • Application Summary : This complex was synthesized by reacting sodium tetraphenyl borate with quinine in deionized water at room temperature through an ion-pair reaction . The formation of ion-pair complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .
    • Methods of Application : The solid complex was characterized by several physicochemical methods . Theoretical calculations were carried out in vacuum and water using the B3LYP level 6–311G (d,p) levels of theory .
    • Results or Outcomes : The theoretical computation allowed for the prediction and visualization of ionic interactions, which explained the complex’s stability . The modest energy gap between HOMO and LUMO showed that the compound was stable .
  • (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-(1-methylethyl) cyclohexanecarboxamide (AR-15512)

    • Scientific Field : Biomedicine .
    • Application Summary : AR-15512 is a bioactive compound with menthol-like cooling effects that is currently being evaluated in phase 2b clinical trials as an ophthalmic solution for the treatment of dry eye, a chronic, highly prevalent, and age-related condition associated with pain and limitations in performing daily activities .
    • Methods of Application : The route of synthesis of AR-15512 has been reported, revealing that epimerization processes at the C-1 can occur at specific stages of the synthesis .
    • Results or Outcomes : The final structure and absolute configuration, (1R,2S,5R), have been previously solved by cryo-electron microscopy .
  • ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex

    • Scientific Field : Organic Chemistry .
    • Application Summary : This complex was synthesized by reacting sodium tetraphenyl borate with quinine in deionized water at room temperature through an ion-pair reaction . The formation of ion-pair complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .
    • Methods of Application : The solid complex was characterized by several physicochemical methods . Theoretical calculations were carried out in vacuum and water using the B3LYP level 6–311G (d,p) levels of theory .
    • Results or Outcomes : The theoretical computation allowed for the prediction and visualization of ionic interactions, which explained the complex’s stability . The results of energy optimization showed that the Q-TPB complex is stable with a negative complexation energy .

Safety And Hazards

The safety and hazards would depend on the specific properties of the compound. It’s always important to handle chemicals with appropriate safety precautions .

properties

IUPAC Name

(1S,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMPRHYHRAUVGY-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)OC)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane

CAS RN

58520-03-9
Record name (1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane
Reactant of Route 2
Reactant of Route 2
(1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane
Reactant of Route 3
(1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane
Reactant of Route 4
(1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane
Reactant of Route 5
Reactant of Route 5
(1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane
Reactant of Route 6
(1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.